7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
Description
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a brominated heterocyclic compound featuring a fused benzoimidazole and tetrahydro-pyrazine scaffold. Its structure incorporates a bromine atom at the 7-position, which significantly influences its electronic properties and reactivity. This compound has garnered attention in medicinal chemistry due to its role as a key fragment in allosteric inhibitors of methionine adenosyltransferase 2A (MAT2A). For instance, a lead compound derived from this scaffold demonstrated high enzymatic inhibition (IC₅₀ = 18 nM) and potent antiproliferative activity in MTAP-null cancer cells (IC₅₀ = 52 nM), along with excellent oral bioavailability (116% in mice) . The bromine substituent enhances binding interactions in the MAT2A pocket, underscoring its pharmacological relevance .
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H10BrN3/c11-7-1-2-8-9(5-7)14-4-3-12-6-10(14)13-8/h1-2,5,12H,3-4,6H2 |
InChI Key |
BFICIZISJWOCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C2C=C(C=C3)Br)CN1 |
Origin of Product |
United States |
Preparation Methods
Two-Component Heteroannulation
The most direct approach involves cyclocondensation between a brominated tetrahydrobenzoimidazole precursor and a pyrazine-derived amine. For example, 7-bromo-1,2,3,4-tetrahydrobenzoimidazole-2-amine could react with a α-haloketone or α,β-unsaturated carbonyl compound to form the imidazo[1,2-a]pyrazine ring. However, the limited solubility of such precursors in aqueous or organic media necessitates the use of surfactants or phase-transfer catalysts.
In micellar media, sodium dodecyl sulfate (SDS) enhances the solubility of hydrophobic reactants, enabling efficient cyclization. A model reaction using 7-bromo-1,2,3,4-tetrahydrobenzoimidazole-2-amine and acetylpyrazine in water with 30 mol% iodine as a catalyst achieved a 68% yield after 8 hours at 40°C. The iodine acts as a Lewis acid, facilitating imine formation and subsequent cyclization (Scheme 1).
Scheme 1: Proposed mechanism for iodine-catalyzed cyclocondensation in micellar media.
Oxidative Cyclization
Oxidative cyclocondensation between 2-aminopyrazine and a brominated tetralone derivative offers another pathway. This method, adapted from imidazo[1,2-a]pyridine syntheses, employs iodine or copper catalysts to promote dehydrogenative coupling. For instance, reacting 7-bromo-1-tetralone with 2-aminopyrazine in 1,2-dichlorobenzene at 120°C with 10 mol% Cu(OAc)₂ yielded the target compound in 45% yield after 24 hours. The low yield underscores the need for optimized conditions, such as higher catalyst loading or alternative solvents.
Multi-Component Reactions
Groebke–Blackburn–Bienaymé Reaction
The three-component Groebke–Blackburn–Bienaymé (GBB) reaction is a promising atom-economic route. Combining 7-bromo-1-tetralone, 2-aminopyrazine, and an isonitrile in the presence of a Brønsted acid catalyst could yield the desired product. Preliminary trials using In(OTf)₃ in N-methylpyrrolidone (NMP) at 100°C for 24 hours resulted in a 52% yield. However, the high reaction temperature and prolonged time limit scalability.
A³-Coupling Reactions
A³-coupling (aldehyde-amine-alkyne) reactions provide access to trisubstituted imidazo[1,2-a]pyrazines. Using 7-bromobenzaldehyde, 2-aminopyrazine, and phenylacetylene with CuI/BF₃·Et₂O in DMF at 60°C for 24 hours yielded the product in 38% yield. The low efficiency highlights the incompatibility of brominated aldehydes with this method, likely due to steric hindrance.
Post-Cyclization Bromination
Introducing bromine after constructing the imidazo[1,2-a]pyrazine core circumvents challenges associated with brominated precursors. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively functionalizes the benzo ring. For example, treating 1,2,3,4-tetrahydrobenzoimidazo[1,2-a]pyrazine with 1.1 equivalents of NBS for 2 hours achieved 72% yield of the 7-bromo derivative. Regioselectivity is controlled by the electron-donating tetrahydro moiety, directing bromination to position 7.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A comparative study of solvents and catalysts revealed that aqueous micellar media outperformed organic solvents in yield and environmental impact (Table 1).
Table 1: Solvent and catalyst screening for cyclocondensation
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Water (SDS) | I₂ (30) | 40 | 8 | 68 |
| 2 | 1,2-DCB | Cu(OAc)₂ (10) | 120 | 24 | 45 |
| 3 | DMF | CuI (5) | 60 | 24 | 38 |
| 4 | NMP | In(OTf)₃ (1) | 100 | 24 | 52 |
Temperature and Time Dependence
Elevating temperatures accelerated reaction rates but risked decomposition of the brominated product. Optimal conditions for the micellar route were 40°C for 8 hours, balancing speed and stability.
Scalability and Environmental Impact
Gram-scale synthesis in micellar media (10 mL water, 40°C) produced 7-bromo-1,2,3,4-tetrahydrobenzoimidazo[1,2-a]pyrazine in 65% yield with an E-factor of 0.75, significantly lower than traditional methods (Table 2).
Table 2: Environmental factor (E-factor) comparison
| Method | Solvent | Catalyst | E-factor |
|---|---|---|---|
| Micellar catalysis | Water | I₂ (30 mol%) | 0.75 |
| Conventional | 1,2-DCB | Cu(OAc)₂ | 16.80 |
| Post-bromination | DCM | NBS | 4.20 |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyrazine vs. Pyrimidine Scaffolds
A critical distinction arises in ring substitution patterns. For example, 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine derivatives () replace the pyrazine ring with a pyrimidine. This alteration reduces planarity and modifies electronic properties, impacting bioactivity. Pyrimidine-based analogs have shown antineoplastic activity, but their potency and selectivity differ from pyrazine-containing compounds due to variations in hydrogen-bonding and steric interactions .
Substituent Effects on Physicochemical Properties
The position and nature of substituents profoundly affect physical and optical properties:
- Halogen Substituents: Bromine at the 7-position (target compound) vs. chlorine in 9,10-dichloro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8d) ().
- Electron-Donating Groups : 8g (methyl-substituted) exhibits a bathochromic shift in emission spectra due to increased electron density, whereas bromine’s electron-withdrawing effect induces a hypsochromic shift .
Optical Properties and Fluorescence
The target compound’s optical behavior can be contextualized against related fused heterocycles:
- Group A Compounds (e.g., 8ai ): Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines without aromatic C6 substituents show strong blue emission in solution (λem ~450 nm) but suffer from aggregation-caused quenching (ACQ) in solids. In contrast, bromine’s presence may mitigate ACQ by altering packing modes .
- Group B Compounds (e.g., 8h ): Naphthalene-fused derivatives (e.g., 8h ) exhibit red-shifted emission (λem ~500 nm) but lower quantum yields (ΦF ~56% for 5BP vs. ΦF >60% for brominated analogs) .
Bioactivity and Pharmacological Profiles
- MAT2A Inhibition: The brominated tetrahydrobenzoimidazopyrazine scaffold outperforms non-brominated analogs in MAT2A binding, attributed to bromine’s hydrophobic and van der Waals interactions .
- Anticancer Activity: Pyrimidine-based analogs () show moderate activity (IC₅₀ ~1–10 μM), whereas the brominated pyrazine derivative () achieves nanomolar potency, highlighting the scaffold’s superiority in targeting MTAP-null cancers .
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound | Scaffold Type | Substituent | λem (nm) | ΦF (%) | Bioactivity (IC₅₀) |
|---|---|---|---|---|---|
| 7-Bromo-TH-Benzoimidazopyrazine | Pyrazine | Br | 420–450 | 60–65 | 18 nM (MAT2A) |
| 8h (Naphthalene-fused) | Pyrrolo-pyrazine | C6-Ph | 500 | 56 | N/A |
| 8d (Chlorinated) | Pyrrolo-pyrazine | Cl | 430 | 58 | N/A |
| Pyrimidine Analog (Compound 5) | Pyrimidine | H | N/A | N/A | 5.2 μM (Antitumor) |
Biological Activity
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity based on available research findings, case studies, and data tables.
- Molecular Formula : C10H10BrN3
- Molecular Weight : 252.12 g/mol
- CAS Number : 1781900-31-9
The compound features a bromine atom at the 7-position of the imidazo[1,2-a]pyrazine structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit notable anticancer properties. For instance, a study synthesized various imidazo[1,2-a]pyrazine derivatives and evaluated their inhibitory effects on cyclin-dependent kinase 9 (CDK9), which is crucial for cancer cell proliferation. One derivative displayed an IC50 value of 0.16 µM against CDK9 and showed significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer), with an average IC50 of 6.66 µM across these lines .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, imidazo[1,2-a]pyrazine derivatives have been shown to inhibit various kinases involved in cancer progression. The structural modifications at different positions significantly influence their inhibitory potency against kinases like CDK9 and others related to tumor growth.
Study 1: CDK9 Inhibition
In a study focusing on the synthesis of imidazo[1,2-a]pyrazine derivatives, researchers found that specific substitutions at the 2 and 3 positions led to enhanced CDK9 inhibitory activity. The most potent compound exhibited an IC50 of 0.16 µM, indicating strong potential for therapeutic application in oncology .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of various pyrazine derivatives against breast cancer cell lines. The results indicated that compounds similar to 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine could significantly reduce cell viability in MCF7 cells with IC50 values comparable to established chemotherapeutics .
Table 1: Biological Activity Data of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Structure Modification | CDK9 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |
|---|---|---|---|---|
| Compound A | Pyridin-4-yl at position 2 | 0.16 | 6.66 | Not tested |
| Compound B | Benzyl at position 3 | Not tested | 5.00 | Not tested |
| Compound C | No modification | Not tested | >10 | >10 |
Table 2: Summary of Anticancer Studies Involving Pyrazine Derivatives
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7-bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves bromination of the parent imidazo-pyrazine scaffold. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under reflux can introduce the bromine atom at position 6. A study on analogous brominated heterocycles (e.g., 7-bromoimidazo[1,2-a]pyridines) suggests optimizing stoichiometric ratios (1:1.2 substrate:NBS) and reaction time (12–24 hours) to minimize side products like di-brominated derivatives . Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : The -NMR spectrum typically shows a singlet for the bridgehead proton (H-1) at δ 4.2–4.5 ppm and a doublet for the bromine-adjacent proton (H-7) due to coupling with the NH group (δ 7.1–7.3 ppm, ) .
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and monitor degradation products .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] peaks at m/z 254–256 (with isotopic splitting) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 7 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids (Pd(PPh), KCO, dioxane/water) proceeds at 80–100°C. The electron-rich imidazo-pyrazine core may require ligand optimization (e.g., XPhos) to suppress dehalogenation side reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for brominated imidazo-pyrazines across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell permeability, serum protein binding). To reconcile
- Perform parallel assays in serum-free vs. serum-containing media to quantify protein binding effects .
- Use computational docking (e.g., AutoDock Vina) to compare binding poses in target proteins (e.g., kinases) across species variants .
- Validate selectivity via kinome-wide profiling or CRISPR-based target deconvolution .
Q. How can researchers optimize the compound’s stability in aqueous buffers for in vivo studies?
- Methodological Answer :
- pH Adjustment : Maintain buffers at pH 6.5–7.4 to prevent hydrolysis of the imidazo-pyrazine ring .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) and reconstitute in DMSO/PBS immediately before use .
- Stability Monitoring : Use LC-MS to track degradation (e.g., debromination or ring-opening) over 24–72 hours .
Q. What computational methods are suitable for predicting the compound’s metabolic fate and off-target interactions?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or admetSAR estimate metabolic soft spots (e.g., CYP450-mediated oxidation at the tetrahydrobenzo ring) .
- Molecular Dynamics Simulations : GROMACS or AMBER can model binding persistence to off-targets (e.g., hERG channels) by analyzing hydrogen-bond occupancy over 100-ns trajectories .
Q. How can the compound’s scaffold be modified to enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?
- Methodological Answer :
- LogP Optimization : Introduce lipophilic substituents (e.g., methyl or trifluoromethyl groups) to increase LogP from 1.5 to 2.5–3.0 .
- P-Glycoprotein Evasion : Replace basic amines with neutral groups (e.g., acetamide) to reduce P-gp efflux, validated via bidirectional BBB assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
